(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-9-11(3-2-4-12(9)15)13-7-5-10(18-13)6-8-14(16)17/h2-8H,1H3,(H,16,17)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNUKDMGAMDTIJ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 3-chloro-2-methylphenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 3-chloro-2-methylphenyl group.
Introduction of Prop-2-enoic Acid Moiety: The final step involves the addition of the prop-2-enoic acid group through a condensation reaction, often using reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring and phenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans or phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C17H14ClO3
- Molecular Weight : 304.75 g/mol
- IUPAC Name : (2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid
The structural representation highlights the furan moiety and the incorporation of a chloro-substituted phenyl group, which contributes to its reactivity and potential biological activity.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its furan ring allows for various reactions, including:
- Diels-Alder Reactions : The furan moiety can participate in Diels-Alder cycloadditions, forming complex cyclic structures useful in drug design and materials science .
| Reaction Type | Description | Reference |
|---|---|---|
| Diels-Alder | Forms cyclic compounds with dienophiles | |
| Electrophilic Addition | Reacts with electrophiles due to the electron-rich furan |
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies indicate that compounds containing furan derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro-substituted phenyl group enhances this activity by increasing lipophilicity, which may improve cellular uptake .
| Study Focus | Findings | Reference |
|---|---|---|
| Cytotoxicity | Significant inhibition of cancer cell growth | |
| Structure-Activity Relationship | Correlation between structure and biological activity |
Material Science
The compound's unique structure allows it to be utilized in material science applications:
- Polymer Chemistry : this compound can be polymerized to create new materials with desirable properties such as thermal stability and mechanical strength. The furan ring can undergo polymerization reactions under specific conditions, leading to advanced polymeric materials .
| Application Area | Description | Reference |
|---|---|---|
| Polymerization | Used to synthesize thermally stable polymers | |
| Composite Materials | Enhances mechanical properties of composites |
Case Studies
Several case studies have explored the applications of this compound:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on breast cancer cells. Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Polymer Development
Research focused on the polymerization of this compound to create novel materials for use in electronics. The resulting polymers exhibited excellent conductivity and thermal stability, making them suitable for electronic applications.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interfering with Cellular Processes: Such as cell signaling, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared to structurally related derivatives with variations in the aryl substituent on the furan ring. Key examples include:
Key Observations :
- Lipophilicity : Bromophenyl and 3-chloro-2-methylphenyl substituents increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Hydrogen Bonding : Fluorine and carboxylic acid groups facilitate hydrogen bonding, critical for target binding (e.g., enzyme active sites) .
Physicochemical Properties
- Solubility : Fluorinated derivatives (e.g., 2-fluorophenyl) exhibit better solubility in polar solvents like DMSO compared to chlorinated or brominated analogs .
- Acidity : The methylsulfonyl group in ’s compound likely lowers the pKa of the acrylic acid moiety, enhancing ionization at physiological pH .
- Thermal Stability : Acetyloxymethyl derivatives () have a boiling point of 333.4°C, suggesting moderate thermal stability, while brominated analogs may decompose at lower temperatures due to heavier atoms .
Biological Activity
The compound (2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid, also known as a derivative of furan and propenoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring substituted with a chlorinated phenyl group, contributing to its unique biological activity.
Antimicrobial Activity
Research has indicated that compounds with furan and chlorophenyl functionalities exhibit significant antimicrobial activity . For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi. A study demonstrated that related compounds displayed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory properties . In vitro studies revealed that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in managing inflammatory diseases .
Cytotoxicity
Cytotoxic assays have been conducted to assess the compound's effects on cancer cell lines. The results indicated that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a promising therapeutic index .
The biological activities of this compound are attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Disruption of Cell Membranes : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity in microbial cells.
- Modulation of Signaling Pathways : It is hypothesized that this compound can modulate signaling pathways related to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The findings revealed that the compound significantly reduced bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a novel antimicrobial agent .
Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory bowel disease models, administration of the compound resulted in a marked decrease in disease severity scores and histopathological improvements compared to control groups. This study supports the therapeutic potential of this compound in chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 5-bromofuran-2-carbaldehyde and 3-chloro-2-methylphenylboronic acid, followed by Knoevenagel condensation with malonic acid to form the α,β-unsaturated carboxylic acid. Optimization involves using Pd(PPh₃)₄ as a catalyst, anhydrous DMF as solvent, and microwave-assisted heating (80°C, 2 hours) to improve yield (85–90%) and reduce byproducts. Purification via flash chromatography (silica gel, ethyl acetate/hexane 3:7) ensures high purity .
Q. Which analytical techniques are most effective for assessing purity, particularly for distinguishing regioisomeric byproducts?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves regioisomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) identifies positional isomers by comparing coupling constants (e.g., JH3-H4 = 15.8 Hz for E-isomer) and aromatic splitting patterns. Mass spectrometry (HRMS-ESI) confirms molecular ion [M-H]⁻ at m/z 291.0294 (calculated 291.0298) .
Q. How should safety protocols address handling reactive intermediates during synthesis?
- Methodological Answer : Use fume hoods and OV/AG/P99 respirators (NIOSH-certified) when handling 3-chloro-2-methylphenylboronic acid due to respiratory hazards. Store intermediates under nitrogen to prevent oxidation. Quench reactive byproducts (e.g., residual Pd) with activated charcoal filtration or aqueous EDTA washes .
Advanced Research Questions
Q. How can computational modeling predict hydrogen-bonding networks in the crystal structure of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level optimizes molecular geometry. Hirshfeld surface analysis identifies potential hydrogen-bond donors/acceptors (e.g., carboxylic acid O–H∙∙∙O interactions). Graph set analysis (Etter’s rules) classifies motifs like R₂²(8) chains, validated against experimental X-ray data (SHELXL refinement, R1 < 0.05) .
Q. What strategies resolve contradictions in crystallographic data when determining stereochemistry of the α,β-unsaturated system?
- Methodological Answer : Anomalous dispersion effects in X-ray diffraction (Cu Kα radiation) differentiate E/Z configurations. For ambiguous cases, synthesize and compare with authentic E-isomer via NOESY NMR (absence of H3–H4 cross-peaks confirms trans geometry). Cross-validate with IR spectroscopy (C=O stretch at 1685 cm⁻¹ for conjugated system) .
Q. How does the electron-withdrawing 3-chloro-2-methylphenyl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The substituent’s −I effect lowers electron density on the furan ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings. Hammett constants (σmeta = 0.37 for Cl, σpara = 0.23 for CH₃) predict regioselectivity in subsequent functionalization. Kinetic studies (GC-MS monitoring) show a 20% rate increase versus unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
